Apogossypol - 475-56-9

Apogossypol

Catalog Number: EVT-435587
CAS Number: 475-56-9
Molecular Formula: C28H30O6
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apogossypol, also known as (+)-Apogossypol, is a derivative of Gossypol, a natural polyphenolic compound extracted from cottonseed. [] Apogossypol is a Bcl-2 antagonist, meaning it inhibits the activity of the Bcl-2 family of proteins. [, , , ] These proteins play a crucial role in regulating apoptosis, the process of programmed cell death. [] Apogossypol has demonstrated anti-tumor activities by targeting anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1. [, , , , , , ]

Synthesis Analysis

Apogossypol is synthesized by the base-catalyzed deformylation of Gossypol. [] This process involves the removal of the aldehyde groups from the Gossypol molecule, leading to the formation of Apogossypol. [] Several synthetic routes have been developed to produce Apogossypol and its derivatives. [, , , ] One method involves a 9-step synthesis from Gossypol with a total yield of over 40%. [] Another approach utilizes the lithiation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid with lithium tetramethylpiperidide to prepare racemic 5,5’-di-iso-propyl-5,5’-dialkyl-apogossypol derivatives. []

Molecular Structure Analysis

Apogossypol shares a similar structure with Gossypol, but lacks the two reactive aldehyde functionalities. [, ] This structural difference contributes to its lower toxicity compared to Gossypol. [, ] Apogossypol hexamethyl ether has been used as a starting material for further modifications, particularly halogenation reactions, to explore its structure-activity relationship. [, ] NMR analysis has been employed to elucidate the binding mode of Apogossypol and its derivatives to Bcl-xL. [] Computer docking studies have also been used to gain a detailed understanding of these interactions. []

Mechanism of Action

Apogossypol exerts its pro-apoptotic activity by binding to and inhibiting anti-apoptotic Bcl-2 family proteins. [, , , , , , , ] This binding prevents these proteins from interacting with pro-apoptotic proteins like Bim and Bax, allowing apoptosis to proceed. [, , ] Certain Apogossypol derivatives, like BI-97D6, act as true BH3 mimetics, directly mimicking the action of pro-apoptotic BH3-only proteins. [] Unlike some other Gossypol-derived compounds, BI-97D6 does not induce ER stress, further highlighting its unique mechanism of action. []

Physical and Chemical Properties Analysis

Apogossypol hexaacetate, a prodrug form of Apogossypol, exhibits high stability both in solution and in solid form. [] This prodrug needs to undergo deacetylation to become active, and the conversion to Apogossypol has been observed in mouse plasma. [] Apogossypol's stability in mouse plasma is temperature-dependent, being stable at room temperature and on ice but degrading rapidly at 37°C. [] Adding ascorbic acid to the plasma enhances its stability at 37°C. []

Applications

Apogossypol and its derivatives have been primarily explored in the context of cancer research. [, , , , , , , ] Preclinical studies have shown its efficacy in various cancer models, including prostate cancer, lung cancer, leukemia, and lymphoma. [, , , , , , , ] Apogossypol has demonstrated superior efficacy and reduced toxicity compared to Gossypol, making it a promising candidate for further development as an anti-cancer agent. [, , ] Notably, the derivative BI-97C1 (Sabutoclax) has shown potent anti-tumor activity and is being investigated for its potential in prostate cancer therapy. [, ] Beyond cancer, Apogossypol has also been studied for its effects on sperm motility. [, ] It displays less inhibitory activity on sperm motility compared to Gossypol and Gossypolone, particularly at lower concentrations. []

Future Directions
  • Optimization of its derivatives: Continued development of Apogossypol derivatives with enhanced potency, stability, and drug-like properties is crucial for its advancement as a therapeutic agent. [, , ]
  • Further mechanistic studies: Deeper investigations into the specific interactions between Apogossypol derivatives and Bcl-2 family proteins, particularly those with BH3 mimetic properties, are essential for understanding their mode of action and optimizing their design. []
  • Exploration of broader applications: Investigating Apogossypol's potential beyond cancer, such as its effects on fertility and other diseases involving apoptosis dysregulation, could unveil further therapeutic applications. [, ]

Gossypol

    Compound Description: Gossypol [(2,2′-binaphthalene)-8,8′-dicarboxaldehyde-1,1′,6,6′,7,7′-hexahydroxy-5,5′-diisopropyl-3,3′-dimethyl] is a natural polyphenolic aldehyde extracted from cottonseed. It exhibits various biological activities, including anti-cancer, contraceptive, antiviral, and antimicrobial effects. Gossypol exists as two enantiomers, (-)-gossypol (AT101) and (+)-gossypol, with the (-)-enantiomer often demonstrating higher potency. []

    Relevance: Gossypol is the parent compound of Apogossypol, differing by the presence of two aldehyde groups at the 8 and 8′ positions. Apogossypol is a reduced form of Gossypol, lacking these aldehyde groups. While both compounds exhibit anti-cancer activity by targeting anti-apoptotic Bcl-2 family proteins, Apogossypol demonstrates reduced toxicity compared to Gossypol. [, , , ]

(-)Gossypol (AT101)

    Compound Description: (-)Gossypol (AT101) is the (-) enantiomer of Gossypol and has shown improved efficacy and pharmacokinetic properties compared to the racemic mixture. [] It is currently under clinical investigation as an anti-cancer agent. []

Gossypolone

    Compound Description: Gossypolone is an analogue of Gossypol, retaining the aldehyde functional groups at positions 8 and 8′. [] It has demonstrated similar cytotoxicity to Gossypol in various cancer cell lines. []

Apogossypol Hexaacetate (AGA)

  • Relevance: Apogossypol Hexaacetate (AGA) is a prodrug of Apogossypol, designed to improve its stability and delivery. While AGA itself lacks activity against Bcl-2 proteins, it is converted to Apogossypol in vivo, making it a relevant compound for delivering Apogossypol and achieving its therapeutic effects. []

BI97C1 (Sabutoclax)

    Compound Description: BI97C1 (Sabutoclax) is a potent, optically pure apogossypol derivative that acts as a pan-active inhibitor of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins. It inhibits the binding of BH3 peptides to Bcl-X(L), Bcl-2, Mcl-1, and Bfl-1, exhibiting potent antitumor activity against various cancer cell lines, including prostate, lung, and lymphoma, with minimal toxicity against normal cells. []

BI97D1

    Compound Description: BI97D1 is an apogossypolone derivative with potent anti-cancer activity against various cancer cell lines. It demonstrated superior single-agent antitumor efficacy in mouse xenograft models and, along with BI97C1, represents a promising lead for developing novel apoptosis-based cancer therapies. []

    Relevance: BI97D1, like Apogossypol, targets anti-apoptotic Bcl-2 family proteins, exhibiting potent anti-tumor effects. While structurally similar, BI97D1 is derived from Apogossypolone, which retains the aldehyde groups of Gossypol, unlike Apogossypol. []

BI79D10

    Compound Description: BI79D10 is a potent 5,5′ substituted Apogossypol derivative that acts as a Bcl-XL antagonist. It effectively induces apoptosis in cancer cells and shows minimal cytotoxicity against normal cells, indicating high specificity towards its target. []

    Relevance: As a 5,5′ substituted Apogossypol derivative, BI79D10 shares structural similarities with Apogossypol and exhibits a similar mechanism of action by targeting anti-apoptotic Bcl-2 family proteins. Notably, BI79D10 displays improved plasma and microsomal stability compared to Apogossypol. []

    Compound Description: This compound is a derivative of Gossypol where both aldehyde groups are blocked by forming a Schiff's base with L-phenylalanine methyl ester. [] This modification significantly reduces the compound's cytotoxicity compared to Gossypol. []

    Relevance: Similar to Apogossypol, the bis Schiff's base derivative of Gossypol aims to reduce the toxicity associated with the aldehyde groups in the parent compound. While Apogossypol achieves this through reduction, the bis Schiff's base employs a blocking strategy. Both modifications highlight the importance of modifying the aldehyde functionalities in Gossypol to achieve a better safety profile. []

    Compound Description: This compound is a derivative of Gossypol where only one of the two aldehyde groups is blocked by forming a Schiff's base, leaving the other aldehyde group intact. [] This modification results in cytotoxicity comparable to the l-enantiomer of gossypol. []

    Relevance: The half Schiff's base of Gossypol, compared to Apogossypol, provides insights into the role of the aldehyde groups in gossypol's activity. The data suggests that the presence of at least one free aldehyde group is crucial for cytotoxicity, regardless of the stereochemistry. This contrasts with Apogossypol, which lacks both aldehyde groups and still retains significant anti-cancer activity. []

Properties

CAS Number

475-56-9

Product Name

Apogossypol

IUPAC Name

3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol

Molecular Formula

C28H30O6

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3

InChI Key

PBJKWGWHZVXBGU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

Synonyms

apogossypol

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.